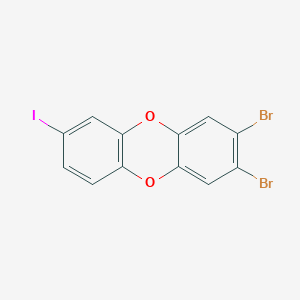

2,3-dibromo-7-iododibenzo-p-dioxin

Beschreibung

2,3-Dibromo-7-iododibenzo-<i>p</i>-dioxin is a halogenated dibenzo-<i>p</i>-dioxin derivative featuring bromine and iodine substituents at the 2, 3, and 7 positions of its aromatic rings.

Eigenschaften

CAS-Nummer |

117333-18-3 |

|---|---|

Molekularformel |

C12H5Br2IO2 |

Molekulargewicht |

467.88 g/mol |

IUPAC-Name |

2,3-dibromo-7-iododibenzo-p-dioxin |

InChI |

InChI=1S/C12H5Br2IO2/c13-7-4-11-12(5-8(7)14)17-10-3-6(15)1-2-9(10)16-11/h1-5H |

InChI-Schlüssel |

SGBICHSMBOYOFD-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |

Kanonische SMILES |

C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |

Andere CAS-Nummern |

117333-18-3 |

Synonyme |

2-iodo-7,8-dibromodibenzo-1,4-dioxin 2-iodo-7,8-dibromodibenzo-p-dioxin 7-iodo-2,3-dibromodibenzo-p-dioxin |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 7-Iodo-2,3-dibromodibenzo-p-dioxin typically involves halogenation reactions. One common method is the bromination of dibenzo-p-dioxin followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to ensure selective halogenation. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

7-Iodo-2,3-dibromodibenzo-p-dioxin can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.

Reduction: Reduction reactions can remove halogen atoms, potentially converting the compound back to dibenzo-p-dioxin or other derivatives.

Substitution: Halogen atoms in 7-Iodo-2,3-dibromodibenzo-p-dioxin can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Iodo-2,3-dibromodibenzo-p-dioxin has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other halogenated dibenzo-p-dioxins and related compounds.

Biology: This compound serves as a probe to study the binding affinity of aryl hydrocarbon receptors in different species.

Medicine: Research into its potential toxicological effects helps in understanding the impact of halogenated dioxins on human health.

Industry: It may be used in the development of materials with specific properties, such as flame retardants or other specialized chemicals.

Wirkmechanismus

The mechanism of action of 7-Iodo-2,3-dibromodibenzo-p-dioxin involves its interaction with molecular targets such as the aryl hydrocarbon receptor. Upon binding, it can modulate the expression of genes involved in xenobiotic metabolism and other cellular processes. The pathways involved include the activation of cytochrome P450 enzymes, leading to the metabolism of the compound and its potential toxic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Patterns and Molecular Properties

The position, number, and type of halogen substituents directly affect molecular weight, polarity, and environmental interactions. Below is a comparative analysis of key analogs:

Key Observations:

- Molecular Weight: The iodine atom in 2,3-dibromo-7-iododibenzo-<i>p</i>-dioxin contributes to a lower molecular weight (~468 g/mol) compared to the tetrabromo-dichloro analog (568.665 g/mol), despite iodine’s larger atomic radius. This discrepancy arises from fewer total halogen substituents .

- Polarity and Chromatography: Bromine and iodine impart distinct polarity profiles. For example, 1,2,6,9-tetrabromo-3,8-dichloro-dibenzo-<i>p</i>-dioxin exhibits a retention time of 22.4 minutes under RTX-5 column conditions (30 m, 0.25 mm ID, 0.25 µm film, 170°C to 320°C at 2°C/min). The iodine in 2,3-dibromo-7-iododibenzo-<i>p</i>-dioxin may alter retention behavior due to its polarizability and van der Waals interactions .

Environmental and Analytical Relevance

- Structural Retention Correlations: Donnelly et al. (1991) demonstrated that brominated and bromo-chloro dioxins exhibit linear relationships between substituent positions and gas chromatography retention indices. For example, bromine at the 2,3,7,8 positions increases retention compared to peripheral substitutions .

- Toxicity Implications: The 7-position is critical in dioxin toxicity (e.g., 2,3,7,8-TCDD). Substitution with iodine at this position may alter receptor-binding affinity compared to chlorine or bromine, though empirical data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.